molecular formula C23H20N2O6 B2814823 3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618874-90-1

3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2814823
CAS No.: 618874-90-1
M. Wt: 420.421
InChI Key: RJSGUTSUGJLROV-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Isoxazole Group: This step often involves the cyclization of a β-keto ester with hydroxylamine.

    Benzoylation and Methoxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile building block.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets in unique ways, possibly leading to new treatments for diseases.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, affecting the biological pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one: Similar structure but with different positions of the methoxy groups.

    3-Hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1-(4-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one: Variation in the position of the methyl group on the isoxazole ring.

Uniqueness

The unique combination of functional groups in 3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one provides it with distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-13-10-18(24-31-13)25-20(14-6-4-8-16(11-14)29-2)19(22(27)23(25)28)21(26)15-7-5-9-17(12-15)30-3/h4-12,20,26H,1-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYXMZXSDLNFEB-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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